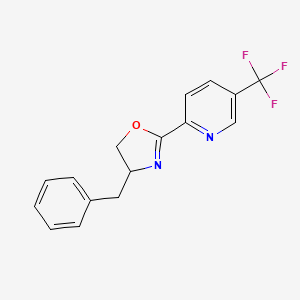

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

Molecular Formula |

C16H13F3N2O |

|---|---|

Molecular Weight |

306.28 g/mol |

IUPAC Name |

4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |

InChI Key |

UOIDAFBRAUSYGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Approaches

Two-Step Cyclocondensation

The most widely reported method involves a two-step process:

- Formation of the Pyridine-Oxazoline Precursor : Reacting 5-(trifluoromethyl)pyridine-2-carbaldehyde with chiral amino alcohols (e.g., (S)-valinol or (S)-phenylglycinol) under basic conditions forms a Schiff base intermediate.

- Cyclization : Intramolecular cyclization is induced via iodine-mediated oxidative conditions or BF₃·Et₂O catalysis.

Key Reaction Parameters :

Catalytic Asymmetric Synthesis

Chiral Ligand Design

Immobilized pyridine-oxazoline (PyOX) ligands, such as (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, enhance enantioselectivity in asymmetric additions. A PS–PEG TentaGel support enables heterogeneous catalysis, achieving 90% enantiomeric excess (ee) in benzosultam synthesis.

Table 1: Performance of Homogeneous vs. Heterogeneous Catalysts

| Parameter | Homogeneous Catalyst | Heterogeneous Catalyst |

|---|---|---|

| Reaction Time | 6–8 h | 12–24 h |

| ee (%) | 92–95 | 88–90 |

| Reusability | Not reusable | 10 cycles |

| TON | 500 | 2,000 (flow system) |

Industrial-Scale Production

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- CAS No.: 1803416-29-6

- Molecular Formula : C₁₆H₁₃F₃N₂O

- Molecular Weight : 306.28 g/mol .

Structural Features :

- Core Structure : A chiral oxazoline ring fused with a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position.

- Stereochemistry : The (S)-configuration at the 4-position of the oxazoline ring ensures enantioselectivity in catalytic applications .

Structural Modifications and Substituent Effects

Key structural variations among oxazoline ligands include:

Oxazoline Substituents : Alkyl (tert-butyl, isopropyl), aryl (benzyl, phenyl).

Pyridine Substituents : Trifluoromethyl (-CF₃), bromo (-Br), fluoro (-F), or unmodified.

Stereochemistry : (R) vs. (S) configurations.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Catalytic Performance and Enantioselectivity

Trifluoromethyl vs. tert-Butyl Groups :

- The tert-butyl group in L1 (CAS A723430) provides steric bulk, enhancing enantioselectivity in palladium-catalyzed additions to cyclic ketimines (e.g., >90% ee) .

- The benzyl group in the target compound offers moderate steric hindrance, balancing catalytic activity and selectivity in C–H activation .

Electronic Effects of Pyridine Substituents :

Stereochemical Impact :

Physicochemical Properties and Stability

- Solubility : The target compound is sparingly soluble in common solvents (e.g., DMSO), requiring sonication or heating for dissolution .

- Purity : Commercial batches typically exceed 97% purity, with enantiomeric purity >99% ee for catalytic applications .

- Stability : Degrades under ambient conditions; analogs with tert-butyl or phenyl groups may exhibit better thermal stability .

Commercial Availability and Handling

Biological Activity

4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₃F₃N₂O

- Molecular Weight : 306.28 g/mol

- CAS Number : 1803416-29-6

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit promising anticancer activity. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 45.69 | Breast Cancer |

| Compound B | 45.81 | Lung Cancer |

These results suggest that modifications to the oxazole structure can lead to enhanced anticancer activity, potentially through mechanisms involving the inhibition of key signaling pathways involved in cell growth and survival.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It is believed to interact with specific enzymes that play crucial roles in metabolic processes and disease pathways. For example, the inhibition of certain kinases or proteases could lead to therapeutic benefits in conditions such as cancer or inflammatory diseases.

The mechanism by which 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exerts its biological effects is primarily attributed to its ability to penetrate cellular membranes due to its lipophilic nature. Once inside the cell, it can bind to various molecular targets, including enzymes and receptors, thereby modulating their activity.

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity.

- Target Interaction : Binding to specific enzymes or receptors alters their function.

- Signal Modulation : Influences downstream signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of compounds related to 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole in preclinical models:

-

Study on Anti-inflammatory Effects :

- Researchers investigated the anti-inflammatory potential of a related compound in a murine model of arthritis.

- Results showed a significant reduction in inflammatory markers and joint swelling.

-

Neuroprotective Activity :

- A study assessed the neuroprotective effects against oxidative stress in neuronal cell cultures.

- The compound demonstrated a reduction in cell death and preservation of neuronal function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.